molecular formula C8H18N2O3S B024333 D-Buthionine-(S,R)-sulfoximine CAS No. 113158-69-3

D-Buthionine-(S,R)-sulfoximine

Cat. No. B024333
M. Wt: 222.31 g/mol
InChI Key: KJQFBVYMGADDTQ-SKKCEABJSA-N
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Description

D-Buthionine-(S,R)-sulfoximine is a synthetic amino acid known for its ability to inhibit gamma-glutamylcysteine synthetase, a crucial enzyme in glutathione biosynthesis. This inhibition leads to the depletion of glutathione, a key molecule in cellular defense against oxidative stress (Griffith & Meister, 1979).

Synthesis Analysis

The synthesis of D-Buthionine-(S,R)-sulfoximine typically involves treatment of corresponding sulfides or sulfoxides with hydrazoic acid. This method retains the stereochemistry of the amino acid while yielding a mixture of diastereomers at the sulfoximine sulfur (Griffith, 1987).

Molecular Structure Analysis

The molecular structure of D-Buthionine-(S,R)-sulfoximine features the presence of a sulfoximine group attached to the buthionine backbone. The absolute configuration, bond lengths, and angles of this molecule have been determined using X-ray diffraction, providing insight into its stereochemical properties (Campbell et al., 1991).

Chemical Reactions and Properties

D-Buthionine-(S,R)-sulfoximine undergoes various chemical reactions due to its unique structure. It can be converted to alpha-imino and alpha-keto acids and interacts with different enzymes, contributing to its biological activity and potential toxicity (Cooper et al., 1976).

Physical Properties Analysis

The physical properties of D-Buthionine-(S,R)-sulfoximine, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of the sulfoximine group impacts these properties, making it a distinct compound in terms of physical characteristics.

Chemical Properties Analysis

D-Buthionine-(S,R)-sulfoximine's chemical properties, particularly its reactivity and interactions with other molecules, are central to its biological effects. Its ability to inhibit glutathione synthesis is a key chemical property, leading to its use in various research and clinical settings (Griffith & Meister, 1979).

Scientific Research Applications

Inhibition of Glutathione Synthesis

D-Buthionine-(S,R)-sulfoximine (BSO) is recognized for its potent and specific inhibition of glutathione synthesis. It achieves this by targeting gamma-glutamylcysteine synthetase, a key enzyme in glutathione biosynthesis, more effectively than similar compounds. This mechanism makes BSO a useful agent in experimental systems investigating glutathione synthesis inhibition (Griffith & Meister, 1979).

Enhancing Cytotoxicity of Chemotherapeutic Agents

BSO has been employed in clinical trials to enhance the cytotoxic effects of chemotherapeutic agents like melphalan. By depleting intracellular glutathione, BSO can overcome tumor resistance to various chemotherapeutic agents, especially alkylating agents and platinating compounds (Bailey, 1998).

Cytotoxic Effects on Human Neuroblastoma Cell Lines

In studies focused on human neuroblastoma cell lines, BSO demonstrated significant cytotoxicity, especially in cell lines with MYCN genomic amplification. BSO induces apoptosis in these cell lines, showcasing its potential as a therapeutic agent in specific cancer treatments (Anderson et al., 1999).

Anti-Trypanosoma cruzi Activity

BSO has shown effectiveness against Trypanosoma cruzi in murine models. It enhances the survival rate of infected mice and decreases parasitemia. Notably, the combination of BSO with drugs like nifurtimox further increases its efficacy against this parasite (Faúndez et al., 2008).

Analytical and Preparative Separation of Diastereomers

BSO's ability to inhibit gamma-glutamylcysteine synthetase has also led to advancements in the analytical and preparative separation of its diastereomers. This separation is crucial for understanding the specific interactions of each diastereomer in biological systems (Campbell et al., 1991).

Determination of Pharmacokinetics in Human Plasma

BSO's pharmacokinetics have been studied in human plasma, providing insights into its distribution, metabolism, and excretion. This information is vital for optimizing its use in clinical settings (Sandor et al., 1995).

Role in Drug Metabolism and Hepatotoxicity

Research on BSO's impact on hepatic drug metabolism in mice suggests its utility in studying the role of glutathione in the biotransformation of xenobiotics. BSO's ability to alter hepatic non-protein sulfhydryl content without affecting enzyme activities provides valuable insights into hepatic drug metabolism (White et al., 1984).

Safety And Hazards

The safety data sheet (SDS) for D-Buthionine-(S,R)-sulfoximine includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

(2R)-2-amino-4-(butylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFBVYMGADDTQ-SKKCEABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCS(=N)(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424955
Record name D-Buthionine-(S,R)-sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Buthionine-(S,R)-sulfoximine

CAS RN

113158-69-3
Record name D-Buthionine-(S,R)-sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BS Kelly, WE Antholine, OW Griffith - Journal of Biological Chemistry, 2002 - ASBMB
γ-Glutamylcysteine synthetase (γ-GCS, glutamate-cysteine ligase), which catalyzes the first and rate-limiting step in glutathione biosynthesis, is present in many prokaryotes and in …
Number of citations: 69 www.jbc.org
MJ Akhtar, M Ahamed, H Alhadlaq - Toxics, 2022 - mdpi.com
In this study, a nanocomposite of cerium oxide-zinc (CeO 2 -Zn; 26 ± 11 nm) based on the antioxidant rare-earth cerium oxide (CeO 2 ) nanoparticles (NPs) with the modifier zinc (Zn) …
Number of citations: 4 www.mdpi.com

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